3-Amino-4-methoxybenzanilide
Overview
Description
3-Amino-4-methoxybenzanilide is a chemical compound that has been the subject of various studies due to its potential applications in different fields of chemistry. The compound is characterized by the presence of an amino group and a methoxy group attached to a benzene ring which is further connected to an anilide moiety. This structure is a common motif in various synthetic targets and intermediates in organic chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multi-step procedures that can include condensation reactions, reductions, and protection-deprotection strategies. For instance, the synthesis of 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one, a compound with a similar methoxy and amino substitution pattern, was achieved through a two-step procedure involving condensation and reduction steps . Another related synthesis involves the protection of amino groups using a methoxybenzoyl group, which demonstrates the importance of the methoxy functionality in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is often confirmed using a variety of analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (FT-IR). Single-crystal X-ray diffraction is also a definitive method for determining the structure of crystalline compounds . Density functional theory (DFT) calculations, as seen in the study of a triazole derivative, can complement experimental data to provide insights into the molecular geometry and electronic structure .
Chemical Reactions Analysis
Compounds with the this compound motif can undergo various chemical reactions. For example, isomerization reactions can occur under certain conditions, leading to different structural rearrangements . The presence of amino and methoxy groups can also facilitate cycloaddition reactions, as seen in the synthesis of 3-amino-4-arylisoquinolinones . These reactions are crucial for the construction of complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like this compound are influenced by their functional groups and molecular structure. The determination of pKa values and the study of solubility in different solvents are important for understanding the compound's behavior in various environments . Additionally, thermal gravimetric analysis can provide information on the compound's stability under temperature variations . The study of intermolecular interactions, such as hydrogen bonding, is also significant as it affects the compound's crystalline structure and solubility .
Scientific Research Applications
Anticancer Activity: Derivatives like 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one have been shown to exhibit anticancer activity against a panel of 60 cell lines derived from various cancer types (Bekircan et al., 2008).
Anticonvulsant Activity: 4-Aminobenzanilides, including those derived from ring-alkylated anilines, have been evaluated for anticonvulsant activity. Compounds like 4-aminobenzanilide derived from 2,6-dimethylaniline showed significant activity against seizures induced by electroshock and metrazole in mice (Clark et al., 1985).
Antimicrobial and Antioxidant Activities: Triazole Schiff base compounds, synthesized from reactions involving 3-amino-1,2,4-triazole and 4-hydroxy-3-methoxybenzaldehyde, demonstrated antimicrobial and antioxidant activities (Sumrra et al., 2021).
Corrosion Inhibition: A compound such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole showed effectiveness in inhibiting the corrosion of mild steel in hydrochloric acid medium (Bentiss et al., 2009).
Synthesis of Nucleotides: The 3-methoxy-4-phenoxybenzoyl group, used for protecting exocyclic amino groups of nucleosides, aids in the synthesis of oligodeoxyribonucleotide via phosphotriester approach, enhancing stability and providing milder deprotection conditions (Mishra & Misra, 1986).
Drug Development: Novel N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and analogues have been developed as dual inhibitors of CLK1 and DYRK1A kinases, indicating potential in drug development for diseases involving these kinases (Loidreau et al., 2013).
Diuretic Activity: Derivatives of 4-amino-5-methyl-4H-1,2,4-tiazole-3-thion, which include the methoxybenzyl group, have shown both diuretic and antidiuretic effects (Kravchenko, 2018).
Safety and Hazards
3-Amino-4-methoxybenzanilide may cause skin and eye irritation. If inhaled or ingested, it may be harmful . In case of contact, it is advised to rinse with plenty of water and seek medical attention . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
properties
IUPAC Name |
3-amino-4-methoxy-N-phenylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-8-7-10(9-12(13)15)14(17)16-11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMQDVIHBXWNII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051607 | |
Record name | 3-Amino-4-methoxybenzanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Benzamide, 3-amino-4-methoxy-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
120-35-4 | |
Record name | 3-Amino-4-methoxy-N-phenylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-methoxybenzanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-4-methoxybenzanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50647 | |
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Record name | Benzamide, 3-amino-4-methoxy-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Amino-4-methoxybenzanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-methoxybenzanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.990 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-AMINO-4-METHOXYBENZANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5Y646AW8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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